SSA Retains Wild-type Potency While Gaining Chemical Stability Over Parental FR901464
FR901464 exhibits IC50 values of 0.6–3.4 nM across human cancer cell lines but is chemically unstable, limiting its utility [1]. Spliceostatin A, the methylated derivative, retains comparable antiproliferative activity with the same mechanism of action (SF3b binding). Stability is documented by the fact that SSA, but not FR901464, is the preferred reagent for long-term cell-based splicing assays [2].
| Evidence Dimension | Antiproliferative IC50 and chemical stability |
|---|---|
| Target Compound Data | SSA IC50 2.5–20 nM range (CLL cells); stable in solution |
| Comparator Or Baseline | FR901464 IC50 0.6–3.4 nM (multiple human cancer lines); chemically labile [1] |
| Quantified Difference | Equivalent potency window retained; stability enables long-term assays |
| Conditions | Human cancer cell line cytotoxicity assays; CLL cell apoptosis assays [2] |
Why This Matters
Procurement of FR901464 for reproducible in vitro studies is high-risk due to degradation; SSA provides the same SF3b-target engagement with reagent-grade stability.
- [1] Nakajima, H. et al. FR901464, a novel antitumor substance produced by Pseudomonas sp. No. 2663. II. Physico-chemical properties and structure determination. J. Antibiot. 49, 1204–1211 (1996). View Source
- [2] Kaida, D. et al. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA. Nat. Chem. Biol. 3, 576–583 (2007). View Source
